molecular formula C16H15N3O2S2 B12487357 N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12487357
M. Wt: 345.4 g/mol
InChI Key: OPLQLDSOEIRCKQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The thienopyrimidine core is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,6-dimethylaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thienopyrimidines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thienopyrimidines can interact with various enzymes or receptors, modulating their activity. The sulfanyl group might play a role in binding to the target, while the acetamide moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different aromatic rings.

Uniqueness

N-(2,6-dimethylphenyl)-2-({4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the specific combination of its functional groups, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-9-4-3-5-10(2)13(9)18-12(20)8-23-16-17-11-6-7-22-14(11)15(21)19-16/h3-7H,8H2,1-2H3,(H,18,20)(H,17,19,21)

InChI Key

OPLQLDSOEIRCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

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